molecular formula C10H15NS B1267174 2-[Benzyl(methyl)amino]ethane-1-thiol CAS No. 38025-52-4

2-[Benzyl(methyl)amino]ethane-1-thiol

Cat. No.: B1267174
CAS No.: 38025-52-4
M. Wt: 181.3 g/mol
InChI Key: YKLKAPXRGFLJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Benzyl(methyl)amino]ethane-1-thiol is an organic compound that belongs to the class of thiols Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom This compound is of interest due to its unique structural features, which include a benzyl group, a methyl group, and an ethane-1-thiol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]ethane-1-thiol can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloride with methylamine to form N-benzylmethylamine. This intermediate is then reacted with 2-chloroethanethiol under basic conditions to yield the desired product.

  • Step 1: Formation of N-benzylmethylamine

      Reactants: Benzyl chloride, methylamine

      Conditions: Solvent (e.g., ethanol), temperature (e.g., 60°C), reaction time (e.g., 4 hours)

      Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_3 + \text{HCl} ]

  • Step 2: Formation of this compound

      Reactants: N-benzylmethylamine, 2-chloroethanethiol

      Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., 50°C), reaction time (e.g., 6 hours)

      Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_3 + \text{ClCH}_2\text{CH}_2\text{SH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_3\text{CH}_2\text{CH}_2\text{SH} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]ethane-1-thiol undergoes various chemical reactions, including:

  • Oxidation: : The thiol group can be oxidized to form disulfides.

      Reagents: Hydrogen peroxide, iodine

      Conditions: Mild temperature, aqueous or organic solvent

      Products: Disulfides [ 2 \text{RSH} \rightarrow \text{RSSR} + 2 \text{H}_2\text{O} ]

  • Reduction: : The disulfide formed from oxidation can be reduced back to the thiol.

      Reagents: Dithiothreitol, tris(2-carboxyethyl)phosphine

      Products: Thiols [ \text{RSSR} + 2 \text{H} \rightarrow 2 \text{RSH} ]

  • Substitution: : The amino group can undergo substitution reactions with various electrophiles.

      Reagents: Alkyl halides, acyl chlorides

      Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., 50°C)

      Products: Substituted amines [ \text{RNH}_2 + \text{R’}\text{X} \rightarrow \text{RNH}\text{R’} + \text{HX} ]

Scientific Research Applications

2-[Benzyl(methyl)amino]ethane-1-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound can be used in the study of thiol-based redox biology. Thiols play a crucial role in maintaining cellular redox balance, and this compound can serve as a model for studying these processes.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]ethane-1-thiol involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

2-[Benzyl(methyl)amino]ethane-1-thiol can be compared with other similar compounds, such as:

    2-Aminoethanethiol: Lacks the benzyl and methyl groups, making it less hydrophobic and less sterically hindered.

    N-Benzyl-2-aminoethanethiol: Similar structure but lacks the methyl group, which can affect its reactivity and interactions.

    N-Methyl-2-aminoethanethiol: Lacks the benzyl group, resulting in different hydrophobicity and steric properties.

The uniqueness of this compound lies in its combination of benzyl, methyl, and thiol functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[benzyl(methyl)amino]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLKAPXRGFLJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCS)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304437
Record name 2-[Benzyl(methyl)amino]ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38025-52-4
Record name NSC165790
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[Benzyl(methyl)amino]ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.